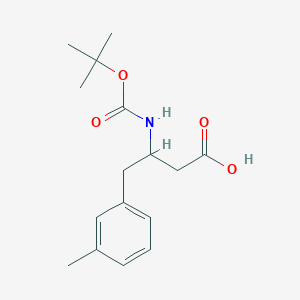

Boc-beta-hophe(3-me)-oh

Description

Significance of β-Amino Acids as Non-Canonical Building Blocks

Unlike the 20 proteinogenic α-amino acids that form the basis of natural proteins, non-canonical amino acids possess altered structures. β-amino acids, a prominent class of non-canonical building blocks, are characterized by the presence of two carbon atoms separating the amino and carboxyl functional groups, in contrast to the single carbon in α-amino acids. sigmaaldrich.com This seemingly minor structural modification has profound implications for the properties of molecules that incorporate them.

The incorporation of β-amino acids into peptide chains can induce unique and stable secondary structures, such as helices and sheets, that differ from those formed by their α-amino acid counterparts. nih.govpnas.org A key advantage of using β-amino acids is the enhanced resistance of the resulting peptides to enzymatic degradation by proteases. mdpi.com This increased stability is a critical attribute for the development of peptide-based drugs, as it can lead to a longer half-life and improved bioavailability in biological systems. chemimpex.com Consequently, β-amino acids are invaluable in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. sigmaaldrich.com

Structural Characteristics and Nomenclature of N-Boc-3-methyl-β-homophenylalanine

The systematic name for N-Boc-3-methyl-β-homophenylalanine is (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid for the L-β-homophenylalanine derivative. Let's break down its structural components:

β-Homophenylalanine Core: The "homo" prefix indicates the insertion of an additional methylene (B1212753) group (-CH2-) into the side chain of the parent amino acid, phenylalanine. In this case, it is a β-amino acid, meaning the amino group is attached to the third carbon (the β-carbon) from the carboxyl group.

3-Methyl Substitution: A methyl group (-CH3) is attached to the 3-position of the phenyl ring. This substitution can influence the molecule's electronic properties and steric interactions, potentially affecting its binding affinity to biological targets.

N-Boc Protection: The amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is widely used in peptide synthesis due to its stability under various reaction conditions and its ease of removal under acidic conditions. chemimpex.com

The presence of a chiral center at the β-carbon means that N-Boc-3-methyl-β-homophenylalanine can exist as different stereoisomers (enantiomers and diastereomers), which can exhibit distinct biological activities.

Table 1: Physicochemical Properties of N-Boc-3-methyl-β-homophenylalanine

| Property | Value |

| Molecular Formula | C16H23NO4 |

| Molecular Weight | 293.36 g/mol |

| Synonyms | Boc-β-HoPhe(3-Me)-OH, Boc-3-methyl-L-beta-homophenylalanine |

| CAS Number | 270062-93-6 |

This data is for the L-isomer.

Historical Context of β-Amino Acid and Peptidomimetic Research

The exploration of amino acids began with the discovery of the proteinogenic α-amino acids in the 19th and early 20th centuries. For a considerable time, the focus of peptide chemistry was almost exclusively on these natural building blocks. However, the inherent limitations of natural peptides as therapeutic agents, such as their rapid degradation by enzymes, spurred the development of peptidomimetics. sigmaaldrich.com

The systematic investigation into β-amino acids and their incorporation into peptides gained significant momentum in the latter half of the 20th century. Researchers began to appreciate that these non-natural amino acids could be used to create novel folded structures, often referred to as "foldamers." nih.gov Seminal work in this area demonstrated that oligomers of β-amino acids could adopt stable helical and sheet-like conformations, opening up new avenues for molecular design. pnas.orgnih.gov

The development of synthetic methodologies, such as the Arndt-Eistert homologation, facilitated the preparation of a wide variety of β-amino acids from their readily available α-amino acid precursors. nih.govpnas.org This accessibility allowed for the systematic study of how the structure of the β-amino acid, including side-chain modifications like the 3-methyl substitution in N-Boc-3-methyl-β-homophenylalanine, influences the conformation and properties of the resulting peptides. This ongoing research continues to expand the toolkit of medicinal chemists and materials scientists, enabling the creation of new molecules with tailored functions.

Detailed Research Findings

While specific research exclusively focused on N-Boc-3-methyl-β-homophenylalanine is limited in publicly available literature, extensive studies on closely related β-homophenylalanine derivatives provide significant insights into its expected behavior and utility in peptide design.

Research by Balaram and colleagues has demonstrated that the incorporation of Boc-protected β-homophenylalanine residues into peptides can nucleate the formation of well-defined secondary structures. nih.govnih.gov In one study, a decapeptide containing two (S)-β³-homophenylalanine (βPhe) residues was shown by X-ray crystallography to adopt a β-hairpin conformation. nih.gov The β-amino acid residues were accommodated within the antiparallel β-sheet structure, with their side chains projecting on opposite faces of the sheet. nih.gov This work highlights the compatibility of β-homophenylalanine with canonical peptide secondary structures.

Another study investigated an 11-amino acid peptide containing two consecutive β-amino acid residues, (R)-β³-homovaline and (S)-β³-homophenylalanine. pnas.org Both X-ray crystallography and NMR spectroscopy revealed that the peptide adopted a continuous helical conformation. The insertion of the ββ-segment resulted in the expansion of the helical hydrogen-bonded rings, demonstrating that β-amino acids can be incorporated into helical structures without causing significant distortion. pnas.org

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-11-6-5-7-12(8-11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZSMOJWZPUZGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for N Boc 3 Methyl β Homophenylalanine and Analogues

Foundational Approaches to β-Amino Acid Synthesis

Traditional methods for synthesizing β-amino acids have laid the groundwork for more advanced and efficient strategies. These foundational techniques, while sometimes having limitations, are crucial to the historical and practical understanding of β-amino acid synthesis.

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids, making it a popular choice for producing β-amino acids from their α-amino acid precursors. wikipedia.org The process involves the conversion of a carboxylic acid to its acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. wikipedia.org A key step is the Wolff rearrangement of this intermediate, which, in the presence of a nucleophile like water, alcohol, or an amine, yields the homologated carboxylic acid, ester, or amide, respectively. organic-chemistry.org

The stereochemistry at the α-carbon of the original amino acid is retained during the rearrangement. wikipedia.org To prevent the formation of α-chloromethylketone side-products, excess diazomethane or a base like triethylamine (B128534) can be used to scavenge the HCl formed during the initial reaction. wikipedia.org

Recent advancements have focused on making this process safer and more efficient. For instance, continuous flow processes have been developed for the Arndt-Eistert homologation of α-amino acids to β-amino acids, offering a more controlled and scalable approach. rsc.org Furthermore, photo-flow Wolff rearrangement has been introduced as a milder alternative to traditional thermal or catalytic methods, expanding the scope of substrates that can be used. acs.orgchemrxiv.org A safer alternative to the use of diazomethane is the Kowalski ester homologation. organic-chemistry.org

Table 1: Evolution of Arndt-Eistert Homologation for β-Amino Acid Synthesis

| Method | Description | Advantages |

|---|---|---|

| Classical Arndt-Eistert | Involves reaction of an activated carboxylic acid with diazomethane, followed by Wolff rearrangement. organic-chemistry.org | Widely applicable for homologation. |

| Newman-Beal Modification | Includes the use of triethylamine in the diazomethane solution to scavenge HCl. wikipedia.org | Avoids formation of α-chloromethylketone side-products. wikipedia.org |

| Continuous Flow Process | A four-step continuous process for converting α-amino acids to β-amino acids. rsc.org | Enhanced safety and scalability. rsc.org |

| Photo-flow Wolff Rearrangement | Utilizes photochemistry for the Wolff rearrangement step. acs.orgchemrxiv.org | Milder reaction conditions, broader substrate scope. acs.orgchemrxiv.org |

| Kowalski Ester Homologation | A safer alternative that avoids the use of diazomethane. organic-chemistry.org | Increased safety. organic-chemistry.org |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. This strategy is widely used in the asymmetric synthesis of β-amino acids. google.com The auxiliary directs the stereoselective formation of new stereocenters. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

One common approach involves the use of chiral amines, such as (R)- or (S)-α-phenylethylamine, which can be reacted with an achiral starting material to create a chiral intermediate. nih.gov For example, a secondary amine like (R,R)-bis(α-phenylethyl)amine can be treated with acryloyl chloride to form a conjugated amide. Subsequent 1,4-addition of an amine and alkylation can proceed with high diastereoselectivity. nih.gov The chiral auxiliary is then cleaved, often through hydrogenolysis, to yield the desired β-amino acid. nih.gov Microwave irradiation has been shown to facilitate some of these steps and prevent racemization. nih.gov

The selection of the chiral auxiliary is crucial as it dictates the stereochemistry of the final product, allowing for the synthesis of different isomers by choosing the appropriate auxiliary. google.com

Nucleophilic addition and displacement reactions are fundamental to many synthetic routes for β-amino acids. A common strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov For instance, the addition of an amine to an α,β-unsaturated ester can directly introduce the β-amino group. nih.gov

Another important method is the ring-opening of aziridines. N-activated aziridine-2-carboxylates are susceptible to nucleophilic attack. clockss.org While heteroatom nucleophiles typically attack the C3 position to yield α-amino acids, carbon nucleophiles can attack at the C2 or C3 position. clockss.org Modifying the substrate, such as by hydrolyzing the ester to a carboxylic acid, can direct the nucleophilic attack to the β-carbon. clockss.org

The Mannich reaction, which involves the aminoalkylation of a carbon acid, is another powerful tool. The direct asymmetric Mannich reaction, using a chiral catalyst, can produce β-amino esters with high enantioselectivity. researchgate.net

Table 2: Nucleophilic Approaches to β-Amino Acid Synthesis

| Reaction Type | Description | Key Features |

|---|---|---|

| Conjugate Addition | Addition of a nucleophile (e.g., amine) to an α,β-unsaturated carbonyl compound. nih.gov | Direct introduction of the β-amino functionality. nih.gov |

| Aziridine Ring-Opening | Nucleophilic attack on an N-activated aziridine-2-carboxylate. clockss.org | Regioselectivity can be controlled to favor β-amino acid formation. clockss.org |

| Mannich Reaction | Aminoalkylation of a carbon acid. researchgate.net | Can be performed asymmetrically with chiral catalysts. researchgate.net |

Asymmetric Synthesis and Enantiocontrol in N-Boc-β-homophenylalanine Derivatives

Achieving high levels of enantiomeric purity is a primary goal in the synthesis of N-Boc-β-homophenylalanine derivatives, given their potential applications in pharmaceuticals. chemimpex.com Asymmetric synthesis methods are therefore of paramount importance.

Catalytic asymmetric synthesis offers an efficient way to produce chiral molecules, as only a small amount of a chiral catalyst is needed to generate a large quantity of enantiomerically enriched product. nih.gov Several catalytic asymmetric approaches have been developed for the synthesis of β-amino acids.

Hydrogenation of enamines is a prominent method. Chiral rhodium and ruthenium catalysts, often with bidentate phosphine (B1218219) ligands like BINAP, have been used to hydrogenate β-(acylamino)acrylates to produce β-amino acids with high enantioselectivity. hilarispublisher.comresearchgate.net The geometry of the enamine substrate ((E)- or (Z)-isomer) can significantly influence the enantioselectivity of the reaction. researchgate.net

Copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds represents another innovative approach. By using a suitable chiral ligand, the regioselectivity of hydrocupration can be reversed to favor the formation of a β-cuprated species, which can then react with an electrophilic aminating agent to yield enantioenriched β-amino acid derivatives. nih.gov

The Strecker reaction, which involves the synthesis of α-amino nitriles from aldehydes or ketones, can also be adapted for the asymmetric synthesis of β-amino acids. Chiral catalysts, such as those based on Mn(III)-salen complexes, have been used to catalyze the enantioselective Strecker reaction. researchgate.net

Stereodivergent synthesis allows for the selective production of any stereoisomer of a product from a common starting material, simply by changing the reagents or catalysts. This approach provides great flexibility in accessing the full range of stereoisomers of a target molecule.

One example of a stereodivergent approach involves crystallization-induced asymmetric transformation (CIAT). researchgate.net In this process, a Michael addition reaction is followed by exhaustive reduction. The key is an equilibration of stereoisomers in solution, with the continuous crystallization of a single, less soluble isomer driving the equilibrium towards its formation. researchgate.net This has been demonstrated in the conjugate addition of an achiral N-nucleophile to an enantiomerically pure Michael acceptor, leading to a formally stereodivergent outcome. researchgate.net

Another strategy for achieving stereodivergence is through the use of different catalysts or ligands that favor the formation of opposite enantiomers. For example, in some catalytic reactions, the choice of a specific chiral ligand can invert the stereochemical outcome of the reaction, providing access to both enantiomers of the product.

Strategies for Achieving High Enantiomeric Excess

The production of enantiomerically pure N-Boc-3-methyl-β-homophenylalanine and its analogs is critical for their application in pharmaceuticals and peptidomimetics. hilarispublisher.com High enantiomeric excess (e.e.) is typically achieved through asymmetric catalysis, the use of chiral auxiliaries, or enzymatic resolution. hilarispublisher.com

Asymmetric catalysis, particularly hydrogenation, is a powerful method. For instance, rhodium and ruthenium complexes with chiral phosphine ligands can effectively catalyze the hydrogenation of α,β-unsaturated acid precursors to yield β-amino acids with high enantioselectivity. hilarispublisher.com The choice of metal, ligand, and reaction conditions is crucial for maximizing the enantiomeric excess.

Chiral auxiliaries are another cornerstone of asymmetric synthesis. acs.orgthieme-connect.com These are chiral molecules temporarily attached to the substrate to direct a chemical reaction's stereochemical outcome. acs.org Evans' oxazolidinone auxiliaries and pseudoephedrine have been successfully used. acs.org For example, an auxiliary can be acylated with a cinnamoyl derivative, followed by a conjugate addition reaction. Subsequent removal of the auxiliary yields the desired β-amino acid with high diastereoselectivity, which translates to high enantiomeric excess after cleavage. oup.com

Enzymatic kinetic resolution offers a highly selective and environmentally friendly alternative. hilarispublisher.comnih.gov Enzymes like lipases (e.g., Candida antarctica lipase) or penicillin acylase can selectively act on one enantiomer of a racemic mixture, allowing for the separation of the two. hilarispublisher.communi.cz For example, Candida antarctica lipase (B570770) can be used for the resolution of a racemic substrate, and subtilisin has been employed in the enzymatic resolution of racemic homophenylalanine. hilarispublisher.comgoogle.com This method is often lauded for its high enantioselectivity under mild conditions. researchgate.net

Table 1: Selected Strategies for High Enantiomeric Excess

| Strategy | Catalyst/Auxiliary/Enzyme | Substrate Type | Reported Enantiomeric Excess (e.e.) |

| Asymmetric Hydrogenation | Ru/Rh with chiral phosphine ligands | (Z)-Enamines | High (e.g., 90% yield) hilarispublisher.com |

| Chiral Auxiliary | Pseudoephedrine | β-Alanine derivatives | High stereoselectivity acs.org |

| Chiral Auxiliary | Evans' Oxazolidinone | β-Alanine derivatives | Highly scalemic products acs.org |

| Enzymatic Resolution | Candida antarctica lipase A and B | Racemic β-amino acids | High enantioselectivity hilarispublisher.com |

| Enzymatic Resolution | Penicillin acylase | N-phenylacetyl β-amino acids | High enantioselectivity hilarispublisher.com |

| Enzymatic Resolution | Alcalase | N-acetyl-homophenylalanine ethyl ester | >98% e.e. researchgate.net |

Protecting Group Chemistry of N-Boc-β-homophenylalanine

Role and Utility of the tert-Butyloxycarbonyl (Boc) Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. nih.govtotal-synthesis.comchemimpex.com Its primary function is to mask the nucleophilicity of the amino group, preventing it from participating in unwanted side reactions during subsequent synthetic steps, such as peptide bond formation. nih.gov

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This process is generally efficient and straightforward. The resulting N-Boc-amino acid exhibits enhanced stability and, often, improved solubility in organic solvents, which is advantageous for synthesis. chemimpex.comchemimpex.com

A key feature of the Boc group is its stability under a wide range of conditions, including basic hydrolysis and catalytic hydrogenation, which are used to cleave other common protecting groups like Fmoc and Cbz, respectively. total-synthesis.com This orthogonality allows for selective deprotection strategies in the synthesis of complex molecules. total-synthesis.com The steric bulk of the Boc group can also influence the conformational properties of the molecule, which can be beneficial in directing the stereochemical outcome of certain reactions.

Selective Deprotection Techniques

The removal of the Boc group is a critical step in many synthetic sequences. The Boc group is designed to be labile under acidic conditions. wikipedia.org Treatment with strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), is the most common method for Boc deprotection. wikipedia.orgchemistrysteps.comjkchemical.com The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and isobutylene. chemistrysteps.comcommonorganicchemistry.com

For substrates sensitive to TFA, other acidic reagents can be used. A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate (B1210297) is a widely used alternative. wikipedia.orgresearchgate.net This method can offer improved selectivity, for instance, allowing for the deprotection of an Nα-Boc group in the presence of tert-butyl esters and ethers. researchgate.net The choice of acid and reaction conditions can be fine-tuned to achieve selective deprotection in the presence of other acid-sensitive functionalities. wikipedia.orgacsgcipr.org

Derivatization and Functionalization Post-Synthesis

Conversion to Esters, Amides, and Amino Alcohols

After the synthesis of N-Boc-β-homophenylalanine, its functional groups can be further modified to create a variety of derivatives. chemimpex.com

Esters: The carboxylic acid can be converted to an ester, such as a methyl or ethyl ester, through standard esterification procedures. This is often done to protect the carboxylic acid during subsequent reactions or to modify the compound's solubility and reactivity. rsc.org

Amides: The carboxylic acid can be coupled with various amines to form amides, a fundamental reaction in peptide synthesis. This is typically achieved using coupling reagents like HATU or HBTU to activate the carboxylic acid.

Amino Alcohols: The carboxylic acid group can be reduced to a primary alcohol to form the corresponding N-Boc-β-homophenylalaninol. niscpr.res.in This reduction is commonly carried out using reagents like sodium borohydride (B1222165) in combination with an activating agent for the carboxylic acid, or with stronger reducing agents like lithium aluminum hydride. core.ac.ukbenthamopen.com These amino alcohols are valuable chiral building blocks for further synthesis. niscpr.res.in

Table 2: Common Derivatization Reactions

| Starting Material | Reagents | Product Type |

| N-Boc-β-homophenylalanine | Alcohol, Acid catalyst | Ester |

| N-Boc-β-homophenylalanine | Amine, Coupling agent (e.g., HATU) | Amide |

| N-Boc-β-homophenylalanine | NaBH₄, Activating agent (e.g., Boc₂O) | Amino Alcohol niscpr.res.in |

Introduction of Diverse Substituents on the Aromatic Moiety

The phenyl ring of the homophenylalanine scaffold offers a site for introducing additional functional groups, which can be used to modulate the molecule's properties. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. rsc.orgacs.org If a halogenated derivative, such as 4-iodo-phenylalanine, is used, Suzuki, Heck, or Sonogashira couplings can introduce a wide array of aryl, vinyl, or alkynyl groups. researchgate.net

Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials. ntu.ac.ukchinesechemsoc.org Palladium catalysts can direct the ortho-olefination of phenylalanine derivatives, allowing for the introduction of alkene substituents onto the phenyl ring. acs.org This method has been applied to peptides, demonstrating its potential for the late-stage modification of complex molecules. rsc.orgntu.ac.uk These reactions often require a directing group on the amino acid to achieve site-selectivity. chinesechemsoc.org

Table 3: Aromatic Functionalization Reactions

| Reaction Type | Key Reagents | Type of Substituent Introduced |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group |

| Heck Coupling | Alkene, Pd catalyst, Base | Vinyl group |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl group |

| C-H Olefination | Alkene, Pd catalyst, Oxidant | Vinyl group acs.org |

| C-H Acylation | Aldehyde, Pd catalyst, Oxidant | Acyl group rsc.org |

Applications in Peptidomimetics and Chemical Biology

Design and Development of β-Peptidic Peptidomimetics

Peptidomimetics are compounds designed to mimic natural peptides but with improved characteristics, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The incorporation of β-amino acids is a cornerstone strategy in this field, as it fundamentally alters the peptide backbone, leading to structures that are resistant to proteases. acs.orgacs.org

N-Boc-3-methyl-β-homophenylalanine is a key building block in the solid-phase synthesis of peptide analogues. nih.govnih.gov The Boc group serves as a temporary protecting shield for the amino group, preventing unwanted reactions during the sequential coupling of amino acids to form a peptide chain. chemimpex.com This protection is crucial for the controlled, stepwise assembly of complex peptide sequences.

The defining feature of this compound is its β-amino acid structure. Unlike natural α-amino acids, the amino group is attached to the second carbon (the β-carbon) from the carboxyl group. This seemingly small change has profound implications for the resulting peptide's three-dimensional structure and stability. When incorporated into a peptide sequence, N-Boc-3-methyl-β-homophenylalanine helps to create peptide analogues with novel conformational properties and a significantly increased resistance to degradation by peptidases, enzymes that typically cleave the bonds in standard α-peptides. acs.org

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. nih.govalliedacademies.org Several chemical strategies have been developed to overcome this limitation, with the incorporation of unnatural amino acids being a highly effective approach. researchgate.net

The use of β-amino acids like N-Boc-3-methyl-β-homophenylalanine is a central strategy for enhancing stability. acs.orgacs.org Peptides constructed from β-amino acids, known as β-peptides, are essentially invulnerable to mammalian proteases. acs.org This increased proteolytic resistance directly translates to a longer half-life in biological systems, a critical property for any therapeutic agent. The methyl group on the phenyl ring further modifies the side chain's steric and electronic properties, which can influence binding affinity and selectivity for biological targets.

Below is a table summarizing key strategies for improving peptide stability:

| Strategy | Description | Contribution of Boc-beta-hophe(3-me)-oh |

| Backbone Modification | Altering the standard α-peptide backbone. | The β-amino acid structure fundamentally changes the backbone, rendering it resistant to proteolytic enzymes. acs.orgacs.org |

| Incorporation of Unnatural Amino Acids | Using amino acids not found in natural proteins. | As a non-natural, β-homo amino acid, it introduces structural novelty that proteases do not recognize. researchgate.net |

| Terminal Modifications | Capping the N-terminus (e.g., with Boc) or C-terminus. | While the Boc group is typically removed after synthesis, its use is integral to the construction process of these stable analogues. chemimpex.com |

| Cyclization | Creating a cyclic peptide structure to reduce conformational flexibility. | The defined turn structures induced by β-amino acids can serve as ideal templates for cyclization. nih.gov |

Constraining a peptide's structure, often through cyclization, is a powerful method to lock it into a bioactive conformation, thereby increasing its potency and selectivity. nih.gov The predictable folding patterns induced by β-amino acids make them excellent components for designing such constrained architectures. nih.gov

Building blocks like N-Boc-3-methyl-β-homophenylalanine can be strategically placed within a linear peptide sequence to pre-organize it into a specific shape, such as a turn or a helix. This pre-organization facilitates high-yield ring-closing reactions to form cyclic peptidomimetics. nih.gov These cyclic structures not only exhibit enhanced stability but also often possess improved binding to their intended biological targets due to the reduced entropic penalty upon binding.

Role as a Chiral Synthon in Complex Molecule Synthesis

Beyond peptidomimetics, N-Boc-3-methyl-β-homophenylalanine serves as a valuable chiral synthon. A chiral synthon is a stereochemically pure building block used in the synthesis of complex molecules, ensuring the final product has the correct three-dimensional arrangement of atoms, which is often critical for its biological activity. orgsyn.org

Many natural products and pharmaceuticals are complex, chiral molecules. Their total synthesis in the laboratory is a significant challenge that relies on a retrosynthetic approach—deconstructing the target molecule into simpler, commercially available or easily synthesized starting materials. nih.gov Chiral β-amino acids are important components of several natural products and serve as versatile starting points for creating complex molecular frameworks.

N-Boc-3-methyl-β-homophenylalanine provides a pre-defined stereocenter and a functionalized carbon backbone that can be elaborated into more complex structures. Chemists can leverage its structure to build intricate scaffolds that form the core of new drug candidates. nih.gov Its utility lies in its ability to introduce a specific stereochemistry early in a synthetic sequence, guiding the stereochemical outcome of subsequent reactions and avoiding the need for difficult purification steps later on.

The quest for novel bioactive compounds requires the exploration of new areas of "chemical space," which involves creating diverse and complex three-dimensional molecular shapes. nih.gov N-Boc-3-methyl-β-homophenylalanine is an exemplary building block for constructing such advanced molecular architectures. chemimpex.com

Its defined stereochemistry and functional handles (the protected amine and the carboxylic acid) allow it to be incorporated into a wide range of synthetic routes. It can be used to construct sp³-rich scaffolds—molecules with a high proportion of saturated, three-dimensional carbon centers—which are characteristic of natural products and are increasingly sought after in drug discovery for their potential to interact with complex biological targets. nih.govresearchgate.net The ability to use such building blocks enables the efficient synthesis of diverse molecular frameworks that are distantly related to natural product structures, providing novel starting points for medicinal chemistry programs. nih.gov

Investigations into Protein and Enzyme Interactions

The precise three-dimensional structure of a peptide is critical to its biological function, dictating how it interacts with its target proteins and enzymes. The introduction of structurally constrained amino acids like this compound allows for the systematic exploration of these interactions.

The study of enzyme-substrate recognition is crucial for the development of novel therapeutics, particularly enzyme inhibitors. The incorporation of beta-amino acids, such as this compound, into peptide substrates can significantly alter their binding affinity and specificity for an enzyme's active site. nih.gov The extended backbone of a beta-amino acid, compared to a standard alpha-amino acid, can change the spacing of critical side-chain functionalities, allowing researchers to probe the geometric requirements of an enzyme's binding pocket.

Furthermore, the 3-methyl group on the phenyl ring of this compound introduces a subtle steric and electronic modification. This can be used to investigate the role of specific hydrophobic and van der Waals interactions between the substrate and the enzyme. By comparing the enzymatic processing of peptides containing this modified amino acid to those with unsubstituted beta-homophenylalanine, researchers can map the topology of the enzyme's active site and identify key recognition elements. This approach is instrumental in the rational design of more potent and selective enzyme inhibitors.

| Modification | Structural Effect | Potential Impact on Enzyme Recognition | Information Gained |

|---|---|---|---|

| Beta-Amino Acid Backbone | Increased backbone flexibility and altered side-chain spacing | Modified binding affinity and specificity | Geometric constraints of the enzyme active site |

| 3-Methyl Group on Phenyl Ring | Introduces steric bulk and alters electronic properties | Probes hydrophobic and van der Waals interactions | Mapping of specific sub-pockets within the active site |

The process by which a linear polypeptide chain folds into a functional three-dimensional protein is a fundamental area of biochemical research. The incorporation of modified amino acids can be a powerful tool to study and influence these folding pathways. Non-natural amino acids can introduce specific conformational constraints, stabilizing certain secondary structures like helices or turns, or destabilizing others.

Rational Approaches to Bioconjugation and Targeted Delivery

Bioconjugation, the chemical linking of two biomolecules, is a key technology in the development of targeted therapeutics and diagnostic agents. Peptides containing non-natural amino acids offer unique opportunities for site-specific bioconjugation. The chemical functionalities of this compound can be leveraged for this purpose, although often the Boc protecting group would be removed to free the amine for conjugation.

The phenyl ring of beta-homophenylalanine derivatives can be further functionalized, for example, through Suzuki coupling reactions, to introduce a chemical handle for bioconjugation. researchgate.net This allows for the attachment of a payload, such as a cytotoxic drug, a fluorescent dye, or a radioisotope, to a specific position on the peptide. The peptide itself can be designed to target a specific receptor or cell type, thereby delivering the payload with high precision. This targeted delivery approach can increase the efficacy of a therapeutic agent while minimizing off-target side effects.

| Functional Group | Conjugation Chemistry | Potential Payload | Application |

|---|---|---|---|

| Terminal Amine (after Boc removal) | Amide bond formation, NHS ester chemistry | Cytotoxic drugs, imaging agents | Targeted cancer therapy, in vivo imaging |

| Modified Phenyl Ring | Cross-coupling reactions (e.g., Suzuki) | Photosensitizers, radiochelators | Photodynamic therapy, radioimmunotherapy |

Advanced Characterization Techniques for N Boc 3 Methyl β Homophenylalanine and Derivatives

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy offers a detailed view of the molecular structure, enabling the precise assignment of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of N-Boc-3-methyl-β-homophenylalanine. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the molecular framework.

In the ¹H NMR spectrum, characteristic signals confirm the presence of all proton environments within the molecule. The aromatic protons of the 3-methylphenyl group typically appear as a complex multiplet in the downfield region. The protons of the β-homophenylalanine backbone, including the methine proton adjacent to the nitrogen and the diastereotopic methylene (B1212753) protons, exhibit distinct chemical shifts and coupling patterns that are crucial for structural assignment. The tert-butoxycarbonyl (Boc) protecting group gives rise to a characteristic singlet in the upfield region, integrating to nine protons. A notable feature in the NMR spectra of N-Boc protected amino acids is the potential for signal duplication. beilstein-journals.org This phenomenon arises from the restricted rotation around the carbamate (B1207046) C-N bond, leading to the presence of both syn and anti conformers in solution, which are in slow exchange on the NMR timescale. beilstein-journals.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the Boc group resonate at the downfield end of the spectrum. The aromatic carbons of the tolyl group and the carbons of the amino acid backbone and the Boc group all appear at characteristic chemical shifts, allowing for a complete structural assignment. The presence of any significant unassigned signals in either the ¹H or ¹³C NMR spectra can indicate the presence of impurities.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N-Boc-β-amino acid derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.3 | 125 - 140 |

| NH | 5.0 - 6.0 | - |

| CH-N | 4.0 - 4.5 | 50 - 60 |

| CH₂-Ar | 2.7 - 3.0 | 35 - 45 |

| CH₂-COOH | 2.4 - 2.7 | 30 - 40 |

| Ar-CH₃ | 2.2 - 2.4 | 20 - 25 |

| Boc (CH₃)₃ | 1.3 - 1.5 | 28 - 29 |

| Boc C(CH₃)₃ | - | 78 - 80 |

| COOH | 10 - 12 | 170 - 180 |

| Boc C=O | - | 155 - 156 |

Note: The exact chemical shifts can vary depending on the solvent and the specific stereoisomer.

Mass spectrometry is a powerful technique for determining the molecular weight of N-Boc-3-methyl-β-homophenylalanine and for identifying potential impurities. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules like protected amino acids.

In the positive ion mode, the ESI mass spectrum will typically show the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The accurate mass measurement of these ions, obtained using a high-resolution mass spectrometer, can confirm the elemental composition of the molecule with high confidence. Tandem mass spectrometry (MS/MS) experiments can be performed to further confirm the structure. Fragmentation of the parent ion often involves the loss of the Boc group or parts of it (e.g., loss of isobutylene, 56 Da), as well as cleavages along the amino acid backbone, providing valuable structural information. nih.govnih.gov This fragmentation pattern can be used to distinguish between isomeric compounds and to identify and characterize impurities.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in N-Boc-3-methyl-β-homophenylalanine. The FTIR spectrum provides a characteristic fingerprint of the molecule.

Key vibrational frequencies include the N-H stretch of the carbamate, typically observed in the range of 3300-3500 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and the urethane (B1682113) of the Boc group appear as strong absorptions in the region of 1680-1750 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The characteristic absorptions of the Boc group, such as the C-O stretch, are also readily identifiable.

Table 2: Characteristic FTIR Absorption Bands for N-Boc-3-methyl-β-homophenylalanine

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Carbamate) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2980 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C=O (Carbamate) | Stretching | 1680-1700 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| N-H (Carbamate) | Bending | 1510-1540 |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical and stereochemical purity of N-Boc-3-methyl-β-homophenylalanine.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of N-Boc-3-methyl-β-homophenylalanine. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acidic modifier (e.g., trifluoroacetic acid or formic acid), is commonly employed. The purity is determined by integrating the peak area of the main component and any impurity peaks detected, typically by UV absorbance at a wavelength where the aromatic ring absorbs. A purity of ≥98% is often required for applications in peptide synthesis. chemimpex.com

For the determination of enantiomeric excess, chiral HPLC is the method of choice. Chiral stationary phases (CSPs) are used to separate the enantiomers of N-Boc-3-methyl-β-homophenylalanine. Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, have been shown to be effective for the enantioseparation of β-homoamino acids. nih.gov Another approach involves the use of crown ether-based chiral stationary phases. nih.gov The separation of the enantiomers allows for the accurate determination of the enantiomeric excess (e.e.), which is a critical quality parameter for chiral compounds intended for biological applications.

Conformational and Stereochemical Characterization

The three-dimensional structure and stereochemistry of N-Boc-3-methyl-β-homophenylalanine influence its properties and its behavior when incorporated into larger molecules. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, can provide insights into the preferred solution-state conformation of the molecule. nih.gov These studies can help to understand the spatial relationship between different parts of the molecule, including the orientation of the aromatic side chain and the conformation of the backbone. As mentioned earlier, the presence of cis-trans isomerism around the urethane bond of the Boc group is a key conformational feature that can be studied by NMR. nih.gov The relative populations of these conformers can be influenced by the solvent and temperature.

The absolute stereochemistry of a specific enantiomer is typically established during its synthesis from a chiral precursor of known configuration. X-ray crystallography of a suitable crystalline derivative can provide unambiguous confirmation of the absolute stereochemistry.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. americanpeptidesociety.org The method relies on the differential absorption of left- and right-circularly polarized light by chiral molecules, particularly the peptide backbone amides. americanpeptidesociety.orgnih.gov The resulting CD spectrum provides a characteristic signature for different types of secondary structures, such as α-helices, β-sheets, β-turns, and random coils. creative-proteomics.com

When N-Boc-3-methyl-β-homophenylalanine is incorporated into a peptide chain, CD spectroscopy can monitor the conformational changes induced by this unnatural amino acid. Peptides containing β-amino acids are known to adopt stable, well-defined secondary structures, including various helices and sheet-like structures known as β-hairpins. pnas.org The analysis of the CD spectrum can reveal the propensity of a β-homophenylalanine-containing peptide to fold into a specific conformation.

The characteristic CD spectral features for common peptide secondary structures are summarized in the table below.

| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| β-Turn (Type II) | Weak / Variable | ~225-230 (weak), ~205 (strong) |

| β-Hairpin | Variable | ~220 |

| Random Coil | ~212 | ~195 |

Data compiled from multiple sources. americanpeptidesociety.orgpnas.orgnih.gov

For instance, studies on hybrid peptides containing both α- and β-amino acids, including (S)-β³-homophenylalanine (a close analog), have demonstrated the utility of CD spectroscopy. The observation of a negative CD band at approximately 220 nm is characteristic of peptide β-hairpins, indicating a folded structure in solution. pnas.org The aromatic side chain of the phenylalanine moiety can contribute to the CD spectrum in the amide region (190-240 nm), which may require specialized methods to correct for its interference and accurately determine the backbone conformation. nih.gov

X-ray Crystallography for Solid-State Structural Determination

For N-Boc-3-methyl-β-homophenylalanine and its peptide derivatives, obtaining a single crystal suitable for X-ray diffraction analysis can yield invaluable structural insights. The resulting crystal structure would confirm the relative stereochemistry of all chiral centers and reveal the preferred solid-state conformation of the molecule. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure. nih.gov

The process involves several key steps:

Crystallization: Growing a high-quality single crystal of the compound, which can be a challenging step.

Data Collection: Irradiating the crystal with X-rays and collecting the diffraction pattern data.

Structure Solution and Refinement: Using computational methods to solve the phase problem, build an electron density map, and refine the atomic model to fit the experimental data. mdpi.com

While a specific crystal structure for N-Boc-3-methyl-β-homophenylalanine is not publicly available, numerous structures of related N-Boc-protected amino acids and peptides have been determined. nih.govresearchgate.net These studies consistently provide high-resolution data on the geometry of the tert-butoxycarbonyl (Boc) protecting group and its influence on the peptide backbone. For example, analysis of a synthesized constrained amino acid, (+)-N-Boc-bicycloproline, by X-ray diffraction confirmed its structure and relative stereochemistry unambiguously. nih.gov

Typical Data Obtained from X-ray Crystallography:

| Parameter | Description |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The set of symmetry operations that describe the crystal's symmetry. |

| Atomic Coordinates | The (x, y, z) position of each atom in the unit cell. |

| Bond Lengths & Angles | Precise measurements of the distances between bonded atoms and the angles between them. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule's backbone and side chains. |

| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and other non-covalent interactions in the crystal packing. |

Stereochemical Assignment through Spectroscopic and Chiroptical Data

The stereochemical integrity of N-Boc-3-methyl-β-homophenylalanine is paramount, as different stereoisomers can lead to vastly different peptide conformations and biological activities. nih.gov The assignment of the absolute configuration at the chiral centers requires a combination of spectroscopic and chiroptical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a cornerstone for determining the relative stereochemistry of a molecule. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity of protons, helping to define the spatial arrangement of substituents. Coupling constants (J-values) can provide information about dihedral angles, further constraining the conformational possibilities.

Chiroptical Methods: These techniques are sensitive to the chirality of a molecule and are essential for assigning the absolute configuration (R/S).

Optical Rotation: Measurement of the rotation of plane-polarized light at a specific wavelength (typically the sodium D-line, 589 nm) provides a value ([α]D) that is characteristic of a chiral molecule. While empirical, this value can be compared to known standards or computationally predicted values.

Circular Dichroism (CD): As discussed previously, CD measures the differential absorption of circularly polarized light. For assigning the stereochemistry of a single molecule, the exciton (B1674681) chirality method can be applied if the molecule contains multiple interacting chromophores. The sign of the observed CD couplet can be directly related to the absolute configuration of the molecule. rsc.org

A comprehensive approach to stereochemical assignment involves synthesizing the chiral molecule and then using a combination of these methods. For example, a chiroptical sensor can be employed where the chiral analyte binds to a host molecule, inducing a change in the host's CD spectrum that can be correlated to the absolute stereochemistry of the guest molecule. rsc.orgresearchgate.net This multi-faceted analysis, integrating NMR, optical rotation, and CD spectroscopy, provides a robust and reliable determination of the compound's stereochemical identity.

Computational and Theoretical Studies in N Boc 3 Methyl β Homophenylalanine Research

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for elucidating the intricate details of reaction mechanisms. By modeling the electronic structure of molecules, these methods can map out entire reaction pathways, identify transient intermediates, and characterize the high-energy transition states that govern reaction rates and selectivity.

Density Functional Theory (DFT) has been successfully employed to investigate the mechanisms of reactions relevant to the synthesis of β-amino acids and their derivatives. For instance, DFT calculations have been instrumental in understanding the formation of β-lactams, which are structurally related to β-amino acid precursors. Studies on the palladium-catalyzed oxidative carbonylation of N-allylamines have used DFT to suggest that the formation of the β-lactam ring proceeds favorably through a four-membered-ring transition state. nih.gov Similarly, in the thermally promoted, transition-metal-free reaction of α-acyl-α-diazoacetates with imines, DFT calculations revealed the involvement of 1,3-oxazin-4-one intermediates, which undergo ring opening and closure to form the β-lactam product. organic-chemistry.org

These computational approaches allow researchers to visualize the geometry of transition states and calculate their energy barriers, providing a rationale for experimentally observed outcomes. For example, in enzymatic C–H amidation reactions to form lactam rings, DFT calculations have been used to determine the energy barriers for hydrogen abstraction, helping to explain the observed regioselectivity. nih.gov By applying these well-established theoretical methodologies, researchers can gain a detailed understanding of the reaction coordinates for the synthesis of N-Boc-3-methyl-β-homophenylalanine, optimizing conditions to favor desired pathways and minimize side reactions.

Table 1: Application of DFT in Analyzing Reaction Mechanisms for β-Lactam/β-Amino Acid Synthesis

| Reaction Type | Computational Method | Key Findings | Reference |

| Palladium-Catalyzed Oxidative Carbonylation | DFT | Favorable formation of β-lactams via a four-membered-ring transition state. | nih.gov |

| Thermal Reaction of Diazoacetates with Imines | DFT | Revealed the intermediacy of 1,3-oxazin-4-one species in β-lactam formation. | organic-chemistry.org |

| Enzymatic C–H Amidation | DFT | Calculated energy barriers for hydrogen abstraction to explain regioselectivity in lactam formation. | nih.gov |

| Aza-Henry Reactions of α-Nitro Esters | DFT | Detailed analysis of catalyst-substrate interactions to explain diastereoselectivity. | nih.gov |

A central challenge in the synthesis of molecules like N-Boc-3-methyl-β-homophenylalanine, which contains stereocenters, is controlling the stereochemical outcome. Computational modeling is a powerful tool for understanding the origins of enantioselectivity and diastereoselectivity in asymmetric reactions. By calculating the energies of diastereomeric transition states, chemists can predict which stereoisomer will be preferentially formed.

For example, a detailed computational analysis of chiral bis(amidine) [BAM] catalyzed aza-Henry reactions has been used to create models that explain the observed high diastereo- and enantioselectivity. nih.gov These studies evaluate crucial catalyst-substrate interactions, such as hydrogen bonding and steric hindrance, within the transition state assemblies. The models can reveal why a C2-symmetric catalyst might favor an anti-product, while a C1-symmetric catalyst yields the syn-diastereomer. nih.gov Similarly, theoretical studies on the alkylation of chiral β-alanine derivatives have been conducted to rationalize the observed diastereoselectivity, providing insights into the preferred direction of electrophilic attack on the enolate intermediate. scielo.br

These computational approaches are directly applicable to the asymmetric synthesis of N-Boc-3-methyl-β-homophenylalanine. By modeling the transition states of key bond-forming steps, such as the addition of a nucleophile to a prochiral substrate, researchers can predict the stereochemical outcome and rationally design more selective catalysts and reaction conditions.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics is ideal for studying reactions, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a "movie" of molecular motion that is invaluable for understanding the behavior of flexible molecules like peptides and their interactions with their environment.

The incorporation of β-amino acids like 3-methyl-β-homophenylalanine into peptides creates "β-peptides," which often adopt stable, well-defined secondary structures such as helices and sheets. nih.gov These structures are of great interest due to their resistance to enzymatic degradation. nih.gov MD simulations are a primary tool for investigating the folding, stability, and dynamics of these β-peptidic structures.

Simulations can predict the most stable conformations of β-peptides in different solvents, rationalizing experimental observations from techniques like NMR. biorxiv.org For example, MD studies have shown that even short, protected peptides composed of hydrophobic amino acids can fold into stable β-hairpin conformations in an aqueous environment. biorxiv.org Furthermore, theoretical analyses combining quantum mechanics and MD have been used to systematically investigate the intrinsic conformational preferences of the β-peptide backbone, finding that structures like the 10/12-helix are often energetically favored. nih.gov The presence of substituents on the β-amino acid backbone, such as the 3-methylphenyl group in Boc-beta-hophe(3-me)-oh, can be modeled to understand their specific influence on secondary structure stability. nih.gov

N-Boc-3-methyl-β-homophenylalanine and peptides derived from it are often designed to interact with biological targets such as enzymes or receptors. MD simulations, often in combination with molecular docking, are crucial for understanding the nature of these interactions at the molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com Subsequent MD simulations can then be used to assess the stability of this docked pose and to observe the dynamic interactions between the ligand and the biomolecule over time. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and conformational changes that occur upon binding. For instance, molecular docking studies have been performed on 3-phenyl-β-alanine-based inhibitors to understand their binding mode within the active site of enzymes like carbonic anhydrase II. mdpi.com Such studies are vital for structure-based drug design, allowing researchers to refine the structure of a lead compound to improve its binding affinity and selectivity.

Table 2: Computational Methods for Studying Ligand-Biomolecule Interactions

| Computational Technique | Purpose | Information Gained | Typical Application |

| Molecular Docking | Predicts the binding orientation of a ligand to a receptor. | Binding pose, scoring function to estimate affinity, key initial interactions. | Virtual screening, initial binding hypothesis. |

| Molecular Dynamics (MD) | Simulates the dynamic movement of the ligand-receptor complex over time. | Stability of the binding pose, detailed interaction patterns (H-bonds, etc.), conformational changes, binding free energy. | Refinement of docked poses, understanding binding mechanisms. |

Computational Approaches to Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity (SAR) is the cornerstone of medicinal chemistry. Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, provide a quantitative framework for analyzing SAR.

In a typical 3D-QSAR study, a series of related compounds, such as β-homophenylalanine derivatives, are computationally aligned. nih.gov Then, molecular fields (e.g., steric and electrostatic) are calculated around the molecules. Statistical methods are used to build a model that correlates variations in these fields with changes in biological activity (such as IC50 values).

These models are powerful predictive tools. For example, 3D-QSAR studies on β-phenylalanine derivatives as inhibitors of dipeptidyl peptidase IV (DPP-IV) have been successfully conducted. nih.gov The resulting models, often visualized as contour maps, highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. These maps provide clear, intuitive guidance for designing new analogues with improved potency. For instance, a QSAR model might indicate that a bulkier, electron-withdrawing group at a specific position on the phenyl ring of a β-homophenylalanine inhibitor would enhance its activity. This predictive power accelerates the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.gov

In Silico Tools for Guiding Rational Design

The rational design of peptidomimetics and other bioactive molecules incorporating N-Boc-3-methyl-β-homophenylalanine heavily relies on a suite of in silico tools. These computational methods allow for the exploration of conformational landscapes, prediction of binding affinities, and assessment of physicochemical properties, all of which are crucial for designing molecules with desired biological activities.

Key in silico tools and their applications in the context of N-Boc-3-methyl-β-homophenylalanine research include:

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For instance, peptides containing N-Boc-3-methyl-β-homophenylalanine can be docked into the active site of a target protein to predict their binding mode and affinity. This is instrumental in designing potent and selective inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, researchers can understand the conformational flexibility of peptides incorporating N-Boc-3-methyl-β-homophenylalanine and how this flexibility influences their interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By developing QSAR models for a series of N-Boc-3-methyl-β-homophenylalanine derivatives, it is possible to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Pharmacophore Modeling: This method involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. A pharmacophore model derived from active compounds containing N-Boc-3-methyl-β-homophenylalanine can be used to screen virtual libraries for new molecules with similar activity.

The application of these tools in a synergistic manner allows for a comprehensive in silico assessment of potential drug candidates before their synthesis, streamlining the drug discovery process.

| In Silico Tool | Application in N-Boc-3-methyl-β-homophenylalanine Research | Predicted Outcome |

| Molecular Docking | Predicting the binding orientation of a peptide containing the compound to a target enzyme. | Identification of key interactions (e.g., hydrogen bonds, hydrophobic interactions) and estimation of binding affinity (e.g., docking score). |

| Molecular Dynamics | Simulating the conformational changes of a peptidomimetic in an aqueous environment. | Understanding the stable conformations and flexibility of the molecule, which can impact receptor binding. |

| QSAR | Correlating physicochemical properties of derivatives with their observed biological activity. | A predictive model to estimate the activity of novel derivatives, guiding lead optimization. |

| Pharmacophore Modeling | Identifying the essential structural features required for biological activity. | A 3D model that can be used to virtually screen for new compounds with the potential for similar activity. |

Predictive Modeling for Synthetic Pathway Optimization

Predictive modeling plays a crucial role in optimizing the synthetic routes to complex molecules like N-Boc-3-methyl-β-homophenylalanine. By employing computational methods, chemists can evaluate the feasibility of different reaction pathways, predict reaction outcomes, and understand the factors that control selectivity, all of which contribute to the development of more efficient and cost-effective syntheses.

Understanding Reaction Energetics and Selectivity

A deep understanding of reaction energetics and selectivity is fundamental to the optimization of any chemical synthesis. Computational chemistry, particularly quantum mechanics (QM) methods like Density Functional Theory (DFT), provides a powerful lens through which to examine these aspects at a molecular level.

For the synthesis of N-Boc-3-methyl-β-homophenylalanine, which can involve multiple stereocenters, controlling stereoselectivity is paramount. Predictive modeling can be used to:

Calculate Reaction Energy Profiles: By mapping the energy landscape of a proposed reaction, computational models can identify the transition states and intermediates. The calculated activation energies for competing pathways can predict which product is likely to be favored under specific reaction conditions.

Analyze Stereoselectivity: In asymmetric synthesis, computational models can be used to understand the origin of stereoselectivity. For example, by modeling the transition states of a reaction involving a chiral catalyst, it is possible to determine why one stereoisomer is formed in preference to another. This knowledge can then be used to design more selective catalysts or reaction conditions.

Evaluate Solvent and Catalyst Effects: The choice of solvent and catalyst can have a profound impact on reaction outcomes. Predictive models can simulate reactions in different solvent environments and with various catalysts to predict their effect on reaction rates and selectivity, thereby guiding the selection of optimal reaction conditions.

A hypothetical example of using DFT to predict the diastereoselectivity of a key step in the synthesis of a β-homophenylalanine derivative is presented in the table below. The calculated energy difference between the transition states leading to the syn and anti products can provide a quantitative prediction of the diastereomeric ratio.

| Transition State | Calculated Relative Energy (kcal/mol) | Predicted Major Product | Predicted Diastereomeric Ratio (syn:anti) |

| TS-syn | 0.0 | syn | 95:5 |

| TS-anti | 2.5 |

Such predictive power allows for the in silico screening of numerous reaction parameters, ultimately leading to the development of highly optimized and selective synthetic pathways for producing N-Boc-3-methyl-β-homophenylalanine and its derivatives.

Future Perspectives in N Boc 3 Methyl β Homophenylalanine Research

Innovation in Catalytic Asymmetric Synthesis

The efficient and stereoselective synthesis of N-Boc-3-methyl-β-homophenylalanine and its derivatives remains a key area for innovation. While methods for the synthesis of related N-Boc-β-methylphenylalanines have been developed, future research will likely focus on the development of novel catalytic asymmetric strategies that offer improved efficiency, selectivity, and broader substrate scope. nih.gov

Future advancements are anticipated in the following areas:

Novel Catalyst Development: The design and application of new chiral catalysts, including transition metal complexes and organocatalysts, will be crucial. These catalysts could enable highly enantioselective and diastereoselective additions to prochiral substrates, providing access to all possible stereoisomers of N-Boc-3-methyl-β-homophenylalanine.

Mechanism-Driven Catalyst Design: A deeper understanding of reaction mechanisms through experimental and computational studies will guide the rational design of more effective catalysts. This could involve fine-tuning ligand architectures to enhance stereocontrol and catalytic activity.

Greener Synthetic Routes: The development of more sustainable synthetic methods, utilizing greener solvents, milder reaction conditions, and catalysts with higher turnover numbers, will be a significant focus. This aligns with the broader trend in the chemical industry towards more environmentally benign processes.

A summary of potential catalytic systems for the asymmetric synthesis of β-amino acids is presented in the table below.

| Catalyst Type | Reaction Type | Potential Advantages |

| Chiral Phosphine-Metal Complexes (e.g., Rh, Ru) | Asymmetric Hydrogenation | High enantioselectivity, well-established methodology. |

| Chiral Brønsted Acids | Mannich-type Reactions | Metal-free catalysis, operational simplicity. |

| Chiral Phase-Transfer Catalysts | Alkylation Reactions | Mild reaction conditions, high enantioselectivity. |

| Biocatalysts (e.g., Enzymes) | Kinetic Resolution/Asymmetric Synthesis | High specificity, environmentally friendly. |

Advanced Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is poised to accelerate research on N-Boc-3-methyl-β-homophenylalanine. Future studies will likely leverage advanced computational techniques to predict and understand the behavior of this molecule and its derivatives.

Key areas for integration include:

Conformational Analysis: Density Functional Theory (DFT) and other computational methods can be employed to predict the preferred conformations of peptides and foldamers incorporating N-Boc-3-methyl-β-homophenylalanine. This information is critical for understanding their biological activity and for the rational design of new structures.

Reaction Mechanism Elucidation: Computational modeling can provide detailed insights into the transition states and reaction pathways of synthetic routes, aiding in the optimization of reaction conditions and the design of more efficient catalysts.

Virtual Screening: In silico screening of virtual libraries of compounds containing the N-Boc-3-methyl-β-homophenylalanine scaffold can identify potential drug candidates with desired biological activities, thereby streamlining the drug discovery process.

The table below illustrates the potential interplay between computational and experimental approaches.

| Computational Method | Experimental Application | Expected Outcome |

| DFT Calculations | Synthesis and Spectroscopy | Prediction of stable conformers and correlation with NMR data. |

| Molecular Docking | Biological Assays | Identification of potential protein targets and prediction of binding affinities. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme Inhibition Studies | Elucidation of binding modes and inhibition mechanisms. |

Exploration of Novel Chemical Biology Applications

The unique structural properties of N-Boc-3-methyl-β-homophenylalanine make it an attractive building block for various applications in chemical biology. chemimpex.com Future research is expected to explore its use in several key areas:

Peptide and Protein Design: Incorporation of N-Boc-3-methyl-β-homophenylalanine into peptides can induce specific secondary structures and enhance proteolytic stability. nih.gov Future work could focus on designing peptides with novel therapeutic or diagnostic properties.

Molecular Probes: The 3-methylphenyl group can be further functionalized to introduce reporter groups, such as fluorescent tags or biotin, creating molecular probes for studying biological processes. These probes could be used to identify and characterize protein targets. acs.orgnih.gov

Drug Discovery: β-Homophenylalanine derivatives have shown promise as inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes. The 3-methyl substitution offers a point for further structural modification to optimize potency and selectivity. chemimpex.com Research may also expand to other therapeutic areas, including neurology and oncology. chemimpex.com

The following table summarizes potential biological targets and applications.

| Application Area | Potential Biological Target | Rationale |

| Drug Discovery | Dipeptidyl Peptidase IV (DPP-IV) | Potential treatment for type 2 diabetes. |

| Chemical Biology | Proteasomes | Development of activity-based probes. acs.orgnih.gov |

| Peptide Design | Various Receptors and Enzymes | Creation of peptidomimetics with enhanced stability and activity. nih.gov |

Development of Hybrid Molecular Architectures Incorporating β-Homophenylalanine

The incorporation of N-Boc-3-methyl-β-homophenylalanine into larger, more complex molecular architectures represents a promising avenue for future research. These hybrid molecules could exhibit novel properties and functions.

Peptidomimetics: The creation of hybrid peptides containing both α- and β-amino acids can lead to molecules with enhanced biological activity and stability. nih.gov The specific placement of N-Boc-3-methyl-β-homophenylalanine within a peptide sequence can be used to control its conformation and interaction with biological targets.

Foldamers: Oligomers of β-amino acids, known as β-peptides, can adopt stable, predictable secondary structures, such as helices and sheets. nih.gov The 3-methylphenyl side chain of N-Boc-3-methyl-β-homophenylalanine can be strategically positioned to influence the folding and assembly of these synthetic macromolecules.

Drug Conjugates: N-Boc-3-methyl-β-homophenylalanine can serve as a linker to attach cytotoxic drugs or imaging agents to targeting moieties, such as antibodies or peptides, for targeted drug delivery.

The table below provides examples of potential hybrid molecular architectures.

| Hybrid Architecture | Potential Application | Key Feature |

| α/β-Hybrid Peptides | Therapeutic Agents | Enhanced proteolytic stability and specific conformations. nih.gov |

| β-Peptide Foldamers | Biomaterial Scaffolds, Catalysts | Well-defined and stable secondary structures. nih.gov |

| Antibody-Drug Conjugates | Targeted Cancer Therapy | Site-specific drug attachment and release. |

Q & A

Basic: What are the critical steps in synthesizing Boc-beta-hophe(3-me)-oh, and how can researchers ensure purity during the process?

Methodological Answer:

- Synthesis Protocol : The Boc-protected derivative is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:

- Deprotection of precursor : Remove existing protecting groups under mild acidic conditions (e.g., TFA) to avoid side reactions .

- Boc-group introduction : React with di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents (e.g., THF/DMF) at controlled temperatures (0–25°C) to minimize racemization .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the product. Monitor purity via HPLC (C18 column, 220 nm detection) with >98% purity as a benchmark .

- Purity Assurance : Validate intermediates with NMR (¹H/¹³C) and mass spectrometry. Track byproducts (e.g., di-Boc impurities) using TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) .

Advanced: How can researchers optimize reaction conditions for introducing the Boc group in sterically hindered substrates like beta-homophenylalanine derivatives?

Methodological Answer:

- Steric Hindrance Mitigation :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate Boc-anhydride activation, reducing reaction time from 24h to 6h .

- Temperature Modulation : Conduct reactions at −10°C to suppress competing pathways (e.g., oligomerization) .

- Validation : Compare yields and enantiomeric excess (ee) under varying conditions using chiral HPLC (e.g., Chiralpak IA column). Optimize parameters via Design of Experiments (DoE) to identify critical factors (e.g., solvent/base ratio) .

Basic: Which analytical techniques are essential for characterizing this compound, and how should data contradictions be resolved?

Methodological Answer:

- Core Techniques :

- Contradiction Resolution :

Advanced: What strategies address low yields in this compound synthesis due to β-homophenylalanine backbone instability?

Methodological Answer:

- Stabilization Approaches :

- Yield Optimization :

Basic: How do storage conditions (e.g., temperature, solvent) impact the stability of this compound?

Methodological Answer:

- Storage Guidelines :

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and quantify decomposition via HPLC. Compare with ICH Q1A stability guidelines .

Advanced: What computational methods predict the reactivity of this compound in peptide coupling reactions?

Methodological Answer:

- In Silico Modeling :

- Experimental Correlation : Validate computational predictions with coupling efficiency data (e.g., HATU vs. EDCI activation) .

Basic: How can researchers troubleshoot solubility issues when using this compound in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

Advanced: What mechanistic insights explain the selective deprotection of this compound under acidic conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.